molecular formula C9H11NO4S B6159742 4-(1-sulfamoylethyl)benzoic acid CAS No. 1693925-72-2

4-(1-sulfamoylethyl)benzoic acid

Katalognummer: B6159742
CAS-Nummer: 1693925-72-2
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: XAYQUECWUWIVHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Sulfamoylethyl)benzoic acid is an organic compound characterized by a benzoic acid core with a sulfamoylethyl substituent at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-sulfamoylethyl)benzoic acid typically involves the introduction of a sulfamoylethyl group to a benzoic acid derivative. One common method is through the reaction of 4-carboxybenzaldehyde with sulfamoylethylamine under acidic conditions. The reaction proceeds via nucleophilic addition followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Sulfamoylethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfamoylethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Sulfamoylethyl)benzoic acid has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Sulfamoylbenzoic acid: Lacks the ethyl group but shares similar inhibitory properties against cPLA2α.

    4-(2-Chloroacetamido)benzoic acid: Another benzoic acid derivative with different substituents affecting its reactivity and applications.

Uniqueness

4-(1-Sulfamoylethyl)benzoic acid is unique due to its specific sulfamoylethyl substituent, which imparts distinct chemical and biological properties. Its ability to inhibit cPLA2α with high specificity makes it a valuable compound in medicinal chemistry .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 4-(1-sulfamoylethyl)benzoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-bromobenzoic acid", "sodium sulfite", "sodium hydroxide", "chloroacetic acid", "sulfuric acid", "hydrogen peroxide", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ "Step 1: 4-bromobenzoic acid is reacted with sodium sulfite and sodium hydroxide in water to form 4-sulfobenzoic acid.", "Step 2: 4-sulfobenzoic acid is reacted with chloroacetic acid in the presence of sulfuric acid to form 4-(carboxymethylsulfamoyl)benzoic acid.", "Step 3: 4-(carboxymethylsulfamoyl)benzoic acid is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 4-(carboxymethylsulfonyl)benzoic acid.", "Step 4: 4-(carboxymethylsulfonyl)benzoic acid is reacted with sodium bicarbonate in ethanol to form 4-(1-sulfamoylethyl)benzoic acid." ] }

CAS-Nummer

1693925-72-2

Molekularformel

C9H11NO4S

Molekulargewicht

229.26 g/mol

IUPAC-Name

4-(1-sulfamoylethyl)benzoic acid

InChI

InChI=1S/C9H11NO4S/c1-6(15(10,13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14)

InChI-Schlüssel

XAYQUECWUWIVHI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.